molecular formula C19H21NO5 B11637114 ethyl (5E)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

ethyl (5E)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11637114
M. Wt: 343.4 g/mol
InChI Key: SUWSEEQKKBVNHP-GXDHUFHOSA-N
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Description

ETHYL (5E)-5-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structure, which includes a pyrrole ring, a methoxy group, and a prop-2-en-1-yloxy substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (5E)-5-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxy-4-(prop-2-en-1-yloxy)benzaldehyde with ethyl 2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

ETHYL (5E)-5-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyrrole ring can be reduced to form a hydroxyl group.

    Substitution: The prop-2-en-1-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

ETHYL (5E)-5-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Investigated for its properties in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ETHYL (5E)-5-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **ETHYL (5E)-5-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
  • **ETHYL (5E)-5-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

Uniqueness

The uniqueness of ETHYL (5E)-5-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE lies in its specific structural features, such as the combination of a pyrrole ring with a methoxy and prop-2-en-1-yloxy substituent. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C19H21NO5

Molecular Weight

343.4 g/mol

IUPAC Name

ethyl (5E)-4-hydroxy-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-2-methylpyrrole-3-carboxylate

InChI

InChI=1S/C19H21NO5/c1-5-9-25-15-8-7-13(11-16(15)23-4)10-14-18(21)17(12(3)20-14)19(22)24-6-2/h5,7-8,10-11,21H,1,6,9H2,2-4H3/b14-10+

InChI Key

SUWSEEQKKBVNHP-GXDHUFHOSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C\C2=CC(=C(C=C2)OCC=C)OC)/N=C1C)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC(=C(C=C2)OCC=C)OC)N=C1C)O

Origin of Product

United States

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